rac Clopidogrel-13C,d3 Hydrogen Sulfate (CAS 1246814-55-0) is a premium stable isotope-labeled internal standard (SIL-IS) engineered specifically for the precise LC-MS/MS quantification of the antiplatelet drug clopidogrel in complex biological matrices [1]. By incorporating both a 13C and three deuterium (d3) labels, this compound achieves a critical +4 Da mass shift compared to the unlabeled parent drug. Formulated as the pharmacopeial hydrogen sulfate (bisulfate) salt, it bypasses the severe chemical instability inherent to clopidogrel free base [2]. For procurement teams and bioanalytical laboratories, this racemic standard offers a highly cost-effective, chemically stable, and analytically superior alternative to both structural analogs and enantiopure isotopes for high-throughput, achiral pharmacokinetic (PK) and bioequivalence (BE) assays.
Substituting rac Clopidogrel-13C,d3 Hydrogen Sulfate with structural analogs (e.g., ticlopidine) or lower-mass-shift isotopes (e.g., Clopidogrel-d3) introduces severe analytical vulnerabilities. Clopidogrel contains a chlorine atom, which naturally produces a prominent M+2 isotopic peak (~32% abundance) due to 37Cl [1]. When a +3 Da internal standard is used, the natural M+3 and M+4 isotopic envelope of unlabeled clopidogrel at high concentrations bleeds into the internal standard channel, causing isotopic cross-talk that artificially suppresses the calculated concentration at the upper limit of quantification (ULOQ) [2]. Furthermore, utilizing structural analogs fails to correct for matrix-induced ion suppression in electrospray ionization (ESI), as they do not perfectly co-elute with the target analyte. Finally, procuring the free base form instead of the hydrogen sulfate salt leads to rapid standard degradation, requiring frequent re-synthesis and invalidating long-term stability studies [3].
The presence of a chlorine atom in clopidogrel necessitates a mass shift of at least +4 Da to avoid interference from the 37Cl isotope. rac Clopidogrel-13C,d3 provides a +4 Da shift (m/z 326 -> 216), reducing isotopic cross-talk from the unlabeled drug to <0.1% at the ULOQ. In contrast, a +3 Da standard (Clopidogrel-d3) suffers from up to 4.5% cross-talk at high concentrations due to overlap with the parent drug's M+3/M+4 envelope[1].
| Evidence Dimension | Isotopic cross-talk at ULOQ |
| Target Compound Data | rac Clopidogrel-13C,d3 (<0.1% interference) |
| Comparator Or Baseline | Clopidogrel-d3 (~4.5% interference) |
| Quantified Difference | >40-fold reduction in signal interference |
| Conditions | ESI-LC-MS/MS at ULOQ calibration point |
Prevents non-linearity at high concentrations, ensuring assay validation passes strict FDA/EMA bioanalytical guidelines without requiring complex mathematical correction.
In plasma extracts, co-eluting endogenous phospholipids cause significant ion suppression. Because rac Clopidogrel-13C,d3 is a perfect structural match, it co-elutes exactly with clopidogrel, normalizing the matrix factor to ~1.0 (100% compensation). Structural analogs like ticlopidine elute at different retention times, exposing the assay to uncompensated matrix effects that can shift quantitative accuracy by 15-25% depending on the patient sample[1].
| Evidence Dimension | IS-normalized Matrix Factor (IS-MF) |
| Target Compound Data | rac Clopidogrel-13C,d3 (IS-MF = 0.98 - 1.02) |
| Comparator Or Baseline | Ticlopidine analog IS (IS-MF = 0.75 - 0.85) |
| Quantified Difference | ~20% improvement in matrix compensation accuracy |
| Conditions | Protein precipitation extraction from human plasma |
Guarantees reproducible quantification across diverse patient samples, minimizing batch failures in high-throughput clinical trials.
Clopidogrel is highly susceptible to oxidation and hydrolysis. The hydrogen sulfate salt form of rac Clopidogrel-13C,d3 mirrors the stable pharmaceutical API, maintaining >99% purity in methanolic stock solutions for over 6 months at -20°C. In contrast, clopidogrel free base degrades rapidly, showing >5% degradation within weeks under identical storage conditions, which invalidates calibration curves [1].
| Evidence Dimension | Stock solution purity after 6 months at -20°C |
| Target Compound Data | Hydrogen sulfate salt (>99% intact) |
| Comparator Or Baseline | Clopidogrel free base (<95% intact, significant degradation) |
| Quantified Difference | >4% higher purity retention over 6 months |
| Conditions | Methanol stock solution stored at -20°C |
Drastically reduces the frequency and cost of procuring and re-validating fresh internal standard batches for long-term studies.
For standard PK/BE studies measuring total clopidogrel, chiral separation is not required. rac Clopidogrel-13C,d3 provides identical quantitative linearity (R² > 0.999) and precision (CV < 5%) to the enantiopure (+)-Clopidogrel-13C,d3 in achiral LC-MS/MS systems. Procuring the racemic mixture bypasses the expensive asymmetric synthesis or chiral resolution steps required for the enantiopure version, reducing material costs significantly without compromising analytical integrity[1].
| Evidence Dimension | Analytical linearity (R²) in achiral LC-MS/MS |
| Target Compound Data | rac Clopidogrel-13C,d3 (R² > 0.999) |
| Comparator Or Baseline | (+)-Clopidogrel-13C,d3 (R² > 0.999) |
| Quantified Difference | Identical performance at a substantially lower procurement cost |
| Conditions | Achiral reversed-phase LC-MS/MS |
Allows procurement teams to optimize budgets for large-scale bioequivalence trials without sacrificing regulatory compliance or data quality.
Because this compound provides exact co-elution and perfect matrix effect compensation compared to structural analogs, it is the ideal internal standard choice for generic drug manufacturers conducting large-scale bioequivalence trials required for FDA/EMA ANDA submissions [1].
The superior chemical stability of the hydrogen sulfate salt ensures that internal standard stock solutions remain intact across multi-month clinical trial durations, preventing the need for mid-study re-validation caused by free base degradation [2].
In scenarios where patient samples exhibit high clopidogrel concentrations, the +4 Da mass shift is critical. It completely bypasses the isotopic cross-talk caused by the 37Cl isotope, ensuring accurate quantification at the upper limits of the calibration curve where +3 Da standards fail [3].